2-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide
Description
2-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Properties
IUPAC Name |
2-ethoxy-N-(3-hydroxy-3-thiophen-3-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-2-15-7-11(14)12-5-3-10(13)9-4-6-16-8-9/h4,6,8,10,13H,2-3,5,7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURDYPRVEOLWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCC(C1=CSC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of thiophene derivatives, including 2-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters, among other reagents .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P₄S₁₀) for sulfurization and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Thiophene derivatives, including 2-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide, have significant applications in medicinal chemistry, material science, and industrial chemistry. They are used as corrosion inhibitors, organic semiconductors, and in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . In medicinal chemistry, thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Mechanism of Action
The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, while others exhibit anti-inflammatory or antimicrobial activities by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Thiophene derivatives are unique due to their sulfur-containing ring structure, which imparts distinct chemical and biological properties. Similar compounds include other heterocyclic compounds such as pyrroles, furans, and indoles. Each of these compounds has its own set of applications and biological activities, but thiophenes are particularly notable for their versatility and effectiveness in various fields .
Biological Activity
2-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide is a thiophene-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
The compound is characterized by the presence of a thiophene ring, which is known for its diverse biological activities. Its molecular formula is , and it has a molecular weight of 243.32 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide |
| CAS Number | 2034539-34-7 |
| Molecular Formula | C11H17NO3S |
| Molecular Weight | 243.32 g/mol |
Synthesis
The synthesis of 2-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide typically involves condensation reactions with thiophene derivatives. Common synthetic routes include:
- Gewald Reaction
- Paal–Knorr Synthesis
- Fiesselmann Synthesis
- Hinsberg Synthesis
These methods facilitate the formation of the thiophene ring and the acetamide functional group, crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. In vitro studies have shown that 2-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide demonstrates activity against various microbial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) values for related thiophene compounds have been reported as follows:
| Compound | MIC (μg/mL) |
|---|---|
| Thiophene Derivative A | 15.625 - 62.5 |
| Thiophene Derivative B | 62.5 - 125 |
These values suggest that the compound may share similar properties, warranting further investigation into its efficacy.
Antioxidant Activity
The antioxidant capacity of thiophene derivatives has been evaluated using assays such as the ABTS assay. Preliminary results indicate that compounds with similar structures exhibit notable antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies
- Antimicrobial Evaluation : A study on a series of thiophene derivatives found that modifications to the thiophene ring significantly influenced antimicrobial activity. The most potent derivatives had MIC values lower than those of standard antibiotics, indicating potential for therapeutic applications .
- Antioxidant Assessment : Another study assessed the antioxidant properties of related compounds using DPPH and ABTS assays, revealing that certain modifications enhanced their ability to scavenge free radicals .
Q & A
Q. What are the standard synthetic routes for 2-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide, and how are intermediates purified?
The synthesis typically involves multi-step reactions, including amide bond formation and hydroxyl group protection. For example, similar acetamide derivatives are synthesized via nucleophilic substitution between an ethoxy-acetic acid derivative and a thiophene-containing amine precursor under inert atmospheres (e.g., nitrogen). Purification often employs column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate intermediates . Final products are recrystallized or purified via preparative HPLC to achieve >95% purity.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying the thiophene ring, ethoxy group, and hydroxypropyl chain. Infrared (IR) spectroscopy confirms functional groups like amide C=O (1650–1680 cm⁻¹) and hydroxyl O-H (3200–3600 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., C₁₄H₁₉NO₃S) .
Q. How is the compound screened for initial biological activity in academic research?
Preliminary assays include enzyme inhibition studies (e.g., kinases or proteases) and cytotoxicity screening using cell lines (e.g., MTT assays). Molecular docking simulations predict interactions with biological targets like the ATP-binding pocket of enzymes, guided by the compound’s thiophene and amide moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
By-products often arise from incomplete hydroxyl protection or oxidation of the thiophene ring. Optimization involves:
- Temperature control : Maintaining 0–5°C during amide coupling to prevent side reactions.
- Catalyst selection : Using DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
- Inert atmosphere : Argon or nitrogen to avoid oxidation of sensitive groups. Reaction progress is monitored via thin-layer chromatography (TLC) and HPLC .
Q. What strategies resolve contradictions in spectral data during structural analysis?
Discrepancies between theoretical and observed NMR peaks (e.g., unexpected splitting) may arise from conformational flexibility or hydrogen bonding. Strategies include:
- Variable-temperature NMR : To identify dynamic effects.
- DEPT-135 and HSQC : To assign quaternary carbons and resolve overlapping signals.
- X-ray crystallography : For unambiguous confirmation of stereochemistry .
Q. How does the compound’s stereochemistry influence its biological interactions?
The hydroxypropyl chain’s stereochemistry (R/S configuration at C3) affects binding to chiral enzyme pockets. Enantioselective synthesis via chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution methods can isolate active enantiomers. Activity is validated using enantiomer-specific assays (e.g., IC₅₀ comparisons) .
Q. What computational methods are used to predict metabolic stability?
Density Functional Theory (DFT) calculates bond dissociation energies to predict oxidative metabolism (e.g., CYP450-mediated degradation). Molecular dynamics simulations model interactions with metabolic enzymes, identifying vulnerable sites (e.g., ethoxy group hydrolysis). Results are cross-validated with in vitro microsomal assays .
Data Contradiction and Reproducibility
Q. How to address inconsistencies in bioactivity data across research groups?
Variability may stem from differences in assay protocols (e.g., cell passage number, solvent used for compound dissolution). Standardization steps include:
- Strict solvent controls : DMSO concentration ≤0.1% to avoid cytotoxicity.
- Reference standards : Co-testing with known inhibitors (e.g., staurosporine for kinase assays).
- Blinded replicates : To minimize observer bias .
Q. Why might synthetic yields vary between laboratories?
Yield discrepancies often relate to reagent quality (e.g., anhydrous solvents, fresh catalysts) or purification techniques. Reproducibility is improved by:
- Detailed reaction logs : Recording humidity, stirring speed, and equipment calibration.
- Collaborative validation : Sharing intermediates between labs for cross-characterization .
Methodological Resources
Q. Where to access authoritative spectral databases for comparative analysis?
- PubChem : Provides experimental and computed spectral data for structural benchmarking .
- Cambridge Structural Database (CSD) : For crystallographic comparisons of thiophene-acetamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
